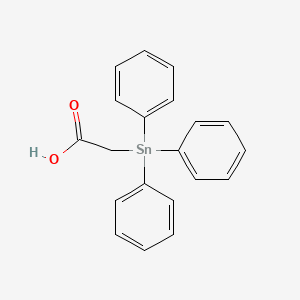

Acetic acid, 2-(triphenylstannyl)-

Description

Properties

CAS No. |

63314-23-8 |

|---|---|

Molecular Formula |

C20H18O2Sn |

Molecular Weight |

409.1 g/mol |

IUPAC Name |

2-triphenylstannylacetic acid |

InChI |

InChI=1S/3C6H5.C2H3O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H2,(H,3,4); |

InChI Key |

XOAROYSBHYQOIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Aqueous-Phase Synthesis Using Sodium Acetate and Triphenyltin Chloride

The most advanced method, detailed in CN113816988A, involves a single-step reaction between sodium acetate and triphenyltin chloride in water. This approach eliminates hazardous solvents like toluene or methanol, aligning with green chemistry principles.

Procedure :

- Mixing Reactants : Water (1,500–2,000 kg) and sodium acetate (140–180 kg) are added to a reaction kettle and stirred at 1000–5000 rpm.

- Reaction Initiation : Triphenyltin chloride (360–420 kg) is introduced, and the mixture is heated to 60–80°C under circulation pump agitation.

- Isolation : After 1–3 hours, the solution is cooled to 5–10°C, centrifuged, and filter-pressed to isolate the crude product.

- Purification : The filter cake is washed with water and dried under reduced pressure at 60–80°C to yield triphenyltin acetate with ≥66% purity.

Mechanistic Insight : The reaction proceeds via nucleophilic displacement, where acetate ions replace chloride on the tin center. The circulating pump enhances mass transfer, ensuring homogeneity and preventing byproduct formation.

Alternative Solvent-Based Approaches

Earlier methodologies, such as those reported by J-STAGE, employed mixed solvents like methanol and hexane. For example, refluxing triphenyltin chloride with sodium diethyl phosphoric in methanol yielded phospho-tin adducts, albeit with lower efficiency (50% yield). These methods are largely obsolete due to higher environmental footprint and operational complexity.

Optimization of Reaction Parameters

Temperature and Stirring Dynamics

Data from five patent examples (Table 1) demonstrate that yields correlate with stirring speed and temperature control. Higher agitation rates (3000–5000 rpm) improve reactant dispersion, while maintaining temperatures below 80°C prevents thermal degradation.

Table 1: Impact of Reaction Conditions on Yield and Purity

| Example | Water (kg) | NaOAc (kg) | SnPh3Cl (kg) | Temp (°C) | Stirring (rpm) | Yield (kg) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1500 | 140 | 360 | 60 | 1000 | 365 | 66.2 |

| 2 | 1600 | 145 | 380 | 70 | 2000 | 381 | 66.7 |

| 3 | 1500 | 140 | 360 | 60 | 3000 | 377 | 66.0 |

| 4 | 1800 | 160 | 400 | 70 | 4000 | 376 | 66.3 |

| 5 | 2000 | 180 | 420 | 80 | 5000 | 368 | 67.1 |

Solvent-to-Reactant Ratios

Increasing water volume from 1,500 kg to 2,000 kg marginally reduces yield (365 kg to 368 kg) but enhances purity by improving solubility of sodium acetate. A 1:1.2 molar ratio of sodium acetate to triphenyltin chloride optimizes conversion efficiency.

Characterization and Quality Control

Spectroscopic Analysis

Modern techniques such as $$^{119}$$Sn-NMR and IR spectroscopy are critical for confirming tin-acetate bonding. For instance, $$^{119}$$Sn-NMR chemical shifts for triphenyltin complexes typically appear near δ = -180 ppm, reflecting the electron-withdrawing effect of the acetate group. IR spectra show characteristic Sn-O stretches at 600–650 cm$$^{-1}$$ and C=O vibrations at 1700 cm$$^{-1}$$.

Purity Assessment

The patent specifies ≥66% purity, determined via gravimetric analysis after recrystallization. Impurities primarily include unreacted triphenyltin chloride and sodium chloride, removed through aqueous washes.

Industrial Scalability and Cost Efficiency

Bulk production (300–400 kg per batch) is feasible using standard reaction kettles, with raw material costs dominated by triphenyltin chloride (~$50/kg). The aqueous process lowers solvent recovery expenses, reducing overall production costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2-(triphenylstannyl)- undergoes various chemical reactions, including:

Substitution Reactions: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of simpler organotin compounds.

**Common Reagents and Conditions:

Comparison with Similar Compounds

Structural Analogs: Organotin Esters

Acetic Acid, (Tributylstannyl)-, 2-Propenyl Ester (CAS 24355-30-4)

- Structure : Tributylstannyl (-Sn(C₄H₉)₃) group replaces triphenylstannyl.

- Molecular Weight : 389.16 g/mol vs. ~448.08 g/mol (estimated for triphenylstannyl analog) .

- Physical Properties: Lower molecular weight and non-aromatic substituents likely enhance solubility in non-polar solvents compared to the triphenylstannyl analog.

Phosphonic Acid, [2-(Triphenylstannyl)Ethyl]-, Diethyl Ester (CAS 62375-12-6)

- Structure : Combines a phosphonic acid backbone with a triphenylstannyl-ethyl group.

- Applications : Used as a metal-coordinating agent in catalysis and materials science, contrasting with the carboxylic acid functionality in the target compound .

Metal-Substituted Analogs

2-(Triphenylplumbyl)Ethanol

- Structure : Lead (Pb) replaces tin (Sn).

- Reactivity: Slower elimination rates in acidic conditions compared to tin analogs due to weaker Pb–O bonds. For example, in 82% aqueous methanol, triphenylplumbyl derivatives exhibit lower reaction rates than stannyl counterparts .

- Toxicity: Lead compounds are significantly more toxic, limiting their industrial use compared to organotins.

Substituent Variations

Acetic Acid, Cyano-, Triphenylstannyl Ester

- Structure: Cyano (-CN) group replaces the hydroxyl (-OH) in acetic acid.

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making this compound more reactive in nucleophilic acyl substitutions compared to the target compound .

- Applications: Potential use in cyanation reactions or as a precursor for nitrile-containing polymers.

Triphenylacetic Acid (CAS 595-91-5)

- Structure : Three phenyl groups replace the triphenylstannyl group.

- Acidity: pKa ~3.8 (carboxylic acid) vs. weaker acidity in organotin analogs due to the electron-donating stannyl group .

- Applications : Used in organic synthesis as a bulky carboxylic acid, contrasting with the metal-mediated reactivity of the stannyl derivative.

Data Table: Key Properties of Selected Compounds

Q & A

Basic Questions

Q. What are the recommended laboratory synthesis methods for 2-(triphenylstannyl)acetic acid, and what parameters are critical for yield optimization?

- Methodological Answer : Synthesis typically involves reacting triphenyltin chloride with a carboxylic acid derivative under controlled conditions. For example, oxidation of a precursor using sodium bromide (NaBr) as a catalyst and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical stabilizer in acetone at 0–5°C can be adapted from analogous protocols . Key parameters include strict temperature control, stoichiometric ratios of reactants, and inert atmosphere to prevent side reactions. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of 2-(triphenylstannyl)acetic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Record and NMR spectra in deuterated solvents (e.g., CDCl) to confirm functional groups and structural integrity. Compare chemical shifts with computational predictions.

- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular weight and isotopic patterns to ensure no fragmentation or contamination.

- Elemental Analysis : Confirm purity (±0.4% accuracy) by matching experimental C/H/Sn ratios with theoretical values .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify Sn-C and C=O stretching vibrations (~500 cm and ~1700 cm, respectively).

Q. What safety protocols are critical when handling 2-(triphenylstannyl)acetic acid in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of tin-containing vapors.

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation.

- Waste Disposal : Collect organic tin waste separately and follow institutional guidelines for heavy metal disposal .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in 2-(triphenylstannyl)acetic acid derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality. For tin-containing compounds, ensure adequate absorption correction due to heavy atom effects.

- Software Tools : Refine structures using SHELXL (for handling twinning or disorder) and visualize with ORTEP-3 for graphical representation of thermal ellipsoids .

- Disorder Handling : Apply "PART" instructions in SHELXL to model split positions in the triphenyltin moiety if lattice disorder is observed .

Q. How should researchers address discrepancies between experimental and theoretical NMR data in triphenylstannyl compounds?

- Methodological Answer :

- Dynamic Effects : Investigate conformational flexibility using variable-temperature NMR to detect rotational barriers in the Sn-C bonds.

- Solvent Interactions : Test multiple deuterated solvents (e.g., DMSO-d vs. CDCl) to assess hydrogen bonding or aggregation effects.

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated NMR parameters (e.g., using Gaussian or ORCA software) .

Q. What strategies mitigate challenges in synthesizing air-sensitive triphenylstannyl intermediates?

- Methodological Answer :

- Inert Conditions : Use Schlenk lines or gloveboxes for reagent transfer. Pre-dry solvents (e.g., THF over Na/benzophenone) and employ freeze-pump-thaw degassing.

- Catalytic Additives : Introduce stabilizing ligands (e.g., bipyridine) to reduce tin-centered reactivity with moisture.

- Real-Time Monitoring : Utilize in situ FT-IR or Raman spectroscopy to track reaction progress and detect intermediate species .

Data Contradiction and Analysis

Q. How can researchers resolve conflicting crystallographic and spectroscopic data for triphenylstannyl complexes?

- Methodological Answer :

- Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries. For example, Sn-C bonds in crystallography (~2.1–2.2 Å) should align with computational models.

- Hirshfeld Surface Analysis : Use CrystalExplorer to evaluate intermolecular interactions (e.g., C–H···O) that may influence solid-state vs. solution-phase behavior .

- Multi-Technique Approach : Correlate powder XRD data with solid-state NMR to identify polymorphic variations affecting spectral discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.